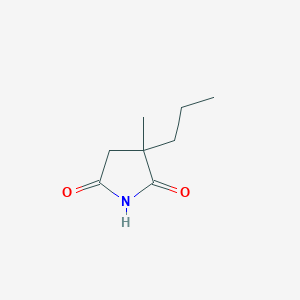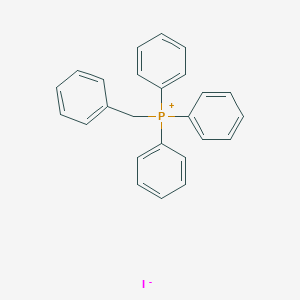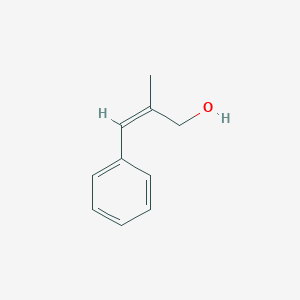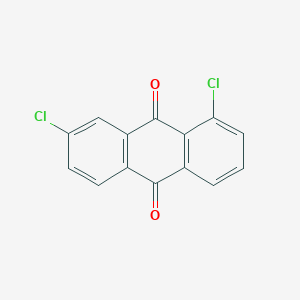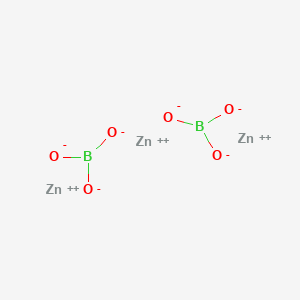
BORATO de ZINC
Descripción general
Descripción
Zinc borate is an inorganic compound that is a borate of zinc. It is typically found as a white crystalline or amorphous powder that is insoluble in water. Zinc borate is known for its low toxicity and high melting point of approximately 980°C. This compound is widely used in various industries due to its flame retardant properties, among other applications .
Aplicaciones Científicas De Investigación
Zinc borate has a wide range of applications in scientific research and industry:
Flame Retardant: It is extensively used as a flame retardant and smoke suppressant in plastics, rubber, and textiles.
Corrosion Inhibitor: Zinc borate has synergistic effects with zinc phosphate or barium borate as a corrosion inhibitor pigment.
Fungicide: It acts as a broad-spectrum fungicide in plastics and wood products.
Ceramics: Zinc borate is used as a flux in ceramics to improve properties such as electrical insulation.
Glass Manufacturing: Zinc borate glasses are known for their high ultraviolet transmission and good rare-earth solubility, making them useful in various optical applications.
Mecanismo De Acción
Target of Action
Zinc borate is an inorganic compound that primarily targets a variety of materials such as plastics, cellulose fibers, paper, rubbers, and textiles . It is also used in paints, adhesives, and pigments . In these materials, zinc borate acts as a flame retardant, an anti-dripping and char-promoting agent, and suppresses the afterglow . It also serves as a corrosion inhibitor pigment and a broad-spectrum fungicide in plastics and wood products .
Mode of Action
Zinc borate interacts with its targets by forming a protective layer of glass and catalyzing the formation of char . In halogen-containing systems, it is used together with antimony trioxide and alumina trihydrate . Zinc borate catalyzes the release of halogens by forming zinc halides and zinc oxyhalides . In halogen-free systems, it can be used together with alumina trihydrate, magnesium hydroxide, red phosphorus, or ammonium polyphosphate .
Biochemical Pathways
During the burning of the plastics, a porous borate ceramics is formed that protects the underlying layers . In the presence of silica, borosilicate glass can be formed at plastic burning temperatures .
Pharmacokinetics
It is a white crystalline or amorphous powder that is insoluble in water . Its melting point is 980 °C .
Result of Action
The primary result of zinc borate’s action is the enhancement of fire resistance in various materials. It suppresses afterglow, promotes char formation, and forms a protective layer of glass during combustion . It also improves the properties of ceramics in electrical insulators and acts as a broad-spectrum fungicide in plastics and wood products .
Action Environment
The action of zinc borate is influenced by environmental factors such as temperature and the presence of other compounds. For example, the hydrated variants of zinc borate lose water between 290–415 °C . Furthermore, in the presence of silica, borosilicate glass can be formed at plastic burning temperatures . The efficacy of zinc borate as a flame retardant and fungicide can also be influenced by the specific composition and physical properties of the material it is applied to .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zinc borate can be synthesized through several methods. One common approach involves the reaction of zinc oxide with boric acid in an aqueous environment under controlled conditions of heat and pressure. The reaction yields a hydrate of zinc borate, which is then dried to obtain the final product .
Another method involves the thermal treatment of a concentrated water-carbohydrate solution of a zinc salt until finely dispersed zinc oxide is formed. This is followed by hydrothermal treatment at temperatures ranging from 90°C to 300°C in a suspension based on a hot aqueous solution of boric acid. The temperature of the hydrothermal treatment affects the average size and fineness of the zinc borate particles .
Industrial Production Methods
In industrial settings, zinc borate is often produced using a single-step hydrothermal method. This involves the reaction of solid zinc oxide with a boric acid solution under specific conditions such as reaction time, temperature, mixing speed, and solid-liquid ratio. The product is then filtered, washed, and dried to obtain zinc borate with desired properties .
Análisis De Reacciones Químicas
Types of Reactions
Zinc borate undergoes various chemical reactions, including thermal dehydration, hydrolysis, and reactions with other metal oxides.
Common Reagents and Conditions
Thermal Dehydration: Zinc borate hydrates lose water upon heating.
Hydrolysis: Zinc borate can hydrolyze to release boric acid and zinc hydroxide under controlled conditions.
Major Products Formed
Thermal Dehydration: The major products formed are anhydrous zinc borate and water.
Hydrolysis: The major products are boric acid and zinc hydroxide.
Comparación Con Compuestos Similares
Zinc borate can be compared with other boron-based compounds such as borax, colemanite, and other commercial zinc borates:
Borax: Borax is a sodium borate that is commonly used as a cleaning agent and in glass manufacturing. Unlike zinc borate, borax is more soluble in water and has different applications.
Colemanite: Colemanite is a calcium borate mineral used primarily in the production of boric acid. It has a lower solubility compared to zinc borate and is used in different industrial processes.
Commercial Zinc Borates: Various forms of zinc borate, such as 2ZnO·3B2O3·3.5H2O and 4ZnO·B2O3·H2O, are used in different applications based on their specific properties.
Zinc borate is unique due to its combination of flame retardant, fungicidal, and corrosion-inhibiting properties, making it a versatile compound in multiple industries.
Propiedades
IUPAC Name |
trizinc;diborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BO3.3Zn/c2*2-1(3)4;;;/q2*-3;3*+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKXLKXABVUSMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].[Zn+2].[Zn+2].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2O6Zn3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6091554 | |
| Record name | Zinc borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6091554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Zinc borate appears as a white powder of variable composition. (typically 45% ZnO, 34% B2O3 and 20% H2O). Slightly soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as a fungus and mildew inhibitor, to fire proof textiles, and for other uses., White odorless solid; Powder (ceramic grade) = 99.95% pure; Commercial grade = about 50% zinc oxide and 30% boric anhydride; [HSDB] White powder; [MSDSonline] | |
| Record name | ZINC BORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8159 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zinc borate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7766 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in dilute acids; slightly soluble in water, 0.3% in water at 20 °C | |
| Record name | ZINC BORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1046 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.7 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.64 g/cu cm, Density: 40 to 40 lbs/cu ft (bulk) | |
| Record name | ZINC BORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8159 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ZINC BORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1046 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, amorphous powder, White granular | |
CAS No. |
1332-07-6, 14720-55-9 | |
| Record name | ZINC BORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8159 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zinc borate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001332076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boric acid (HBO2), zinc salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014720559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boric acid (HBO2), zinc salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6091554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diboron zinc tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC BORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21LB2V459E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ZINC BORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1046 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
980 °C | |
| Record name | ZINC BORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1046 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





Q1: What is the molecular formula and structure of the most commonly studied zinc borate?
A1: The most commonly studied zinc borate exists as a crystalline hydrate with the molecular formula 2ZnO·3B2O3·3.5H2O [, , , ]. This formula indicates a complex structure with zinc, boron, and oxygen atoms arranged in a specific lattice, with water molecules incorporated within the crystal structure.
Q2: How is the structure of zinc borate confirmed?
A2: Several analytical techniques are employed to confirm the structure and composition of zinc borate, including X-ray diffraction (XRD) for crystal structure analysis [, , , , , , ], Fourier-transform infrared spectroscopy (FTIR) for identifying functional groups and chemical bonds [, , , , , , ], and thermogravimetric analysis (TGA) for determining thermal stability and water content [, , , , , , ].
Q3: What makes zinc borate a suitable additive for polymers?
A3: Zinc borate is a white, non-hygroscopic powder with low water solubility and a high dehydration temperature []. It starts to dehydrate above 290°C and the anhydrous form demonstrates thermal resistance up to 400°C []. These characteristics make it compatible with various polymers requiring flame retardant properties.
Q4: How does zinc borate improve the fire retardancy of polymers?
A4: Zinc borate functions as a flame retardant in polymers through several mechanisms. It acts as a synergist with other flame-retardant additives, enhancing their effectiveness [, , , , ]. It releases water molecules upon heating, which cools the material and dilutes flammable gases [, ]. Additionally, zinc borate forms a protective char layer on the polymer surface, acting as a barrier against heat and oxygen [, , ].
Q5: Can the particle size of zinc borate affect its performance in polymers?
A5: Yes, particle size plays a significant role in the performance of zinc borate as a flame retardant. Nanosized zinc borate particles demonstrate superior flame retardancy and have less impact on the mechanical properties of polymers compared to larger, micron-sized particles [, ]. Smaller particles disperse more homogeneously within the polymer matrix, leading to improved effectiveness at lower loadings [, ].
Q6: How does the presence of surfactants influence the synthesis of nanosized zinc borate?
A6: Surfactants play a crucial role in controlling the particle size and morphology of zinc borate during synthesis. Research indicates that the use of nonionic, anionic, and cationic surfactants can facilitate the formation of nanosized zinc borate particles with needle- and flake-like structures, leading to improved dispersion and performance in polymers [].
Q7: What are some applications of zinc borate beyond flame retardancy?
A7: Apart from its significant role as a flame retardant in polymers, textiles, and coatings [, , , , , , , , , , ], zinc borate exhibits potential in other areas. Studies have shown its effectiveness as a fungicide for wood preservation [, ], as a lubricant additive [], and even as a potential therapeutic agent with antioxidant and antimutagenic properties [].
Q8: What challenges are associated with the use of zinc borate as a wood preservative?
A8: While zinc borate shows promise as a wood preservative, its efficacy is challenged by its susceptibility to leaching, especially in high-moisture environments []. Research focuses on developing strategies to improve its resistance to leaching, such as reducing its particle size [] or incorporating it into protective coatings [].
Q9: What are the common methods for synthesizing zinc borate?
A9: Zinc borate can be synthesized through various methods, including precipitation reactions [, ], hydrothermal synthesis [, ], and solid-state reactions [, ]. The choice of method influences the particle size, morphology, and purity of the resulting zinc borate.
Q10: How does the choice of precursors affect the synthesis of zinc borate?
A10: The selection of precursor materials significantly influences the final product in zinc borate synthesis. For instance, using zinc oxide and boric acid as precursors typically yields zinc borate with a different hydration state (2ZnO·3B2O3·3H2O) compared to using borax decahydrate and zinc nitrate hexahydrate (2ZnO·3B2O3·7H2O) [].
Q11: What is the significance of using seed crystals in zinc borate synthesis?
A11: Introducing seed crystals during synthesis can promote controlled crystal growth and influence the particle size distribution of the final zinc borate product [, ]. By providing nucleation sites, seed crystals facilitate the formation of larger, more uniform particles.
Q12: What are the environmental implications of using zinc borate?
A12: While zinc borate is generally considered more environmentally friendly than some halogenated flame retardants, its potential environmental impact should not be overlooked. Research investigates its ecotoxicological effects and seeks to develop sustainable practices for its production, use, and disposal [].
Q13: Are there alternative materials being considered to replace zinc borate in specific applications?
A13: Yes, research explores alternative materials with potentially lower environmental footprints or improved performance characteristics to replace zinc borate in specific applications []. This exploration is driven by the need for more sustainable and efficient materials.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



